Dibenzofuran

Catalog No.
S525912
CAS No.
132-64-9
M.F
C12H8O
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzofuran

CAS Number

132-64-9

Product Name

Dibenzofuran

IUPAC Name

dibenzofuran

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H

InChI Key

TXCDCPKCNAJMEE-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Sol in alcohol and acetone; very soluble in ether
Readily soluble in benzene and acetic acid
In water, 3.1 mg/l @ 25 °C

Synonyms

Dibenzofuran; NSC 1245; NSC-1245; NSC1245

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2

The exact mass of the compound Dibenzofuran is 168.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1.84e-05 msol in alcohol and acetone; very soluble in etherreadily soluble in benzene and acetic acidin water, 3.1 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1245. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of mancude organic heterotricyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

Dibenzofuran (CAS 132-64-9) is a rigid, planar, heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. In industrial and advanced laboratory procurement, it serves as a high-value precursor for high-performance polymers, specialized heat-transfer fluids, and organic electronic materials . Its fused-ring architecture imparts exceptional thermal stability, a high triplet energy level, and distinct bipolar charge-transport characteristics. These baseline properties make it a critical building block for synthesizing deep-blue phosphorescent OLED (PhOLED) host materials and high-temperature-resistant resins, where structural rigidity and electronic precision are paramount [1].

Substituting dibenzofuran with close analogs like diphenyl ether, fluorene, or carbazole frequently results in critical failures in downstream applications. Diphenyl ether lacks the fused central ring, resulting in rotational flexibility that severely lowers the glass transition temperature (Tg) of derivative polymers and reduces thermal cleavage resistance [1]. Fluorene substitutes a carbon atom for the oxygen, altering the electronic distribution and eliminating the heteroatom-driven bipolar charge transport necessary for OLED hosts. Carbazole, possessing a nitrogen atom, is strongly electron-donating (p-type) with a shallower HOMO level, which disrupts the charge balance and hole-blocking requirements in bipolar host materials . Consequently, procurement of exact dibenzofuran is mandatory for applications requiring its specific combination of high triplet energy, deep HOMO levels, and rigid planarity.

Thermal Stability and Phase Behavior in Polymer Synthesis

Dibenzofuran exhibits significantly greater structural rigidity and thermal stability compared to its unfused analog, diphenyl ether. DBF has a melting point of 80-82 °C and a boiling point of 285 °C, whereas diphenyl ether is a liquid at room temperature (melting point 26 °C, boiling point 258 °C) . In high-temperature polymer applications, the flexible ether linkage in diphenyl ether moieties undergoes thermal cleavage above 400 °C, whereas the fused furan ring in DBF resists degradation and provides a higher glass transition temperature (Tg) in derivative poly(ether sulfone)s.

Evidence DimensionMelting point, boiling point, and structural rigidity
Target Compound DataMelting point 80-82 °C; Boiling point 285 °C; rigid fused ring
Comparator Or BaselineDiphenyl ether (Melting point 26 °C; Boiling point 258 °C; flexible ether linkage)
Quantified Difference+54 °C higher melting point and +27 °C higher boiling point with enhanced resistance to thermal cleavage
ConditionsStandard atmospheric pressure; thermal degradation assays in polymer matrices

Essential for procuring precursors for high-temperature resins and heat-transfer applications where volatility must be minimized and thermal degradation resisted.

Triplet Energy and Charge Transport for OLED Hosts

For deep-blue phosphorescent OLEDs, the host material must possess a high triplet energy to prevent reverse energy transfer from the dopant. Dibenzofuran provides a high triplet energy core (Et > 2.7 eV) combined with bipolar carrier transport properties [1]. In contrast, fluorene analogs lack the oxygen heteroatom, which limits their charge-transport versatility, and carbazole derivatives are heavily p-type (hole-transporting). DBF-based hosts achieve superior charge balance, enabling blue PhOLEDs with external quantum efficiencies (EQE) exceeding 22% and extended operational lifetimes.

Evidence DimensionTriplet energy and charge transport type
Target Compound DataEt > 2.7 eV; bipolar carrier transport
Comparator Or BaselineCarbazole (strongly p-type/hole-transporting); Fluorene (limited bipolar transport)
Quantified DifferenceDBF enables balanced bipolar transport and maintains high Et (>2.7 eV), leading to >22% EQE in deep-blue devices
ConditionsVacuum-deposited blue PhOLED devices

Dictates the selection of DBF as the core building block for high-efficiency, long-lifetime deep-blue OLED host materials.

HOMO Level Alignment and Hole Blocking

The electronic structure of dibenzofuran offers a deeper Highest Occupied Molecular Orbital (HOMO) compared to carbazole. While carbazole's nitrogen lone pair raises its HOMO level (typically ~5.4-6.0 eV in derivatives), DBF's oxygen atom provides less electron donation, resulting in a deeper HOMO . This deeper HOMO is critical for providing adequate hole blocking at the electron transport layer interface, preventing electron leakage and maximizing exciton recombination within the emissive zone.

Evidence DimensionHOMO energy level depth
Target Compound DataDeeper HOMO level (favorable for hole blocking)
Comparator Or BaselineCarbazole (shallower HOMO, ~5.4-6.0 eV)
Quantified DifferenceDBF provides a deeper HOMO, reducing hole leakage into the electron transport layer
ConditionsElectrochemical reduction/oxidation and DFT calculations of host derivatives

Critical for materials scientists designing OLED architectures that require precise charge confinement and high luminous efficiency.

Non-Covalent Docking and Solid-State Packing

The planar, fused-ring structure of dibenzofuran enforces specific non-covalent docking preferences compared to the flexible diphenyl ether. Multi-spectroscopic studies reveal that DBF strongly prefers OH⋯O hydrogen bonding in complexes (e.g., with water or alcohols) due to its rigidity[1]. Conversely, the rotational freedom of diphenyl ether leads to a preference for weaker OH⋯π interactions. This fundamental difference in intermolecular interaction dictates tighter molecular packing and higher crystallinity in DBF-derived solid-state materials.

Evidence DimensionNon-covalent docking preference
Target Compound DataStrong preference for OH⋯O hydrogen bonding due to planar rigidity
Comparator Or BaselineDiphenyl ether (preference for weaker OH⋯π interactions due to rotational flexibility)
Quantified DifferenceComplete inversion of docking preference, leading to stronger intermolecular hydrogen bonding in DBF
ConditionsSupersonic jet expansion multi-spectroscopic studies (IR/UV)

Influences the processability, crystallization behavior, and formulation stability of DBF-based active pharmaceutical ingredients and advanced materials.

Synthesis of Bipolar Host Materials for Deep-Blue OLEDs

Leveraging its high triplet energy (>2.7 eV) and deep HOMO levels, DBF is the premier precursor for synthesizing host materials that require precise charge balance and extended operational lifetimes in commercial displays [1].

High-Temperature Poly(ether sulfone)s and Resins

Due to its rigid fused-ring structure and high resistance to thermal cleavage (>400 °C), DBF is utilized as a monomer or structural modifier in advanced engineering plastics that outperform diphenyl ether-based alternatives in thermal stability .

Hole-Blocking Layers in Organic Electronics

The deeper HOMO level of DBF compared to carbazole makes it an ideal core for designing hole-blocking materials that prevent charge leakage and improve device external quantum efficiency (EQE) .

Rigid Scaffolds for Agrochemical and Pharmaceutical APIs

The predictable OH⋯O hydrogen bonding and planar geometry of DBF provide a reliable, rigid scaffold for drug discovery, ensuring tighter solid-state packing and formulation stability compared to flexible ether analogs [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dibenzofuran is a colorless white crystalline solid. (NTP, 1992)
White solid; [HSDB] White crystalline powder; [MSDSonline]

Color/Form

LEAF OR NEEDLES FROM ALCOHOL
WHITE CRYSTALS
Crystalline solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

168.057514874 Da

Monoisotopic Mass

168.057514874 Da

Boiling Point

549 °F at 760 mmHg (NTP, 1992)
287 °C @ 760 mm Hg

Heavy Atom Count

13

Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.8 (Air= 1)

Density

1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink
1.0886 @ 99 °C

LogP

4.12 (LogP)
log Kow= 4.12

Odor

Weak, characteristic odor

Odor Threshold

Odor threshold low = 0.7752 mg/m3
Odor low= 0.7752 mg/cu m; odor high= 1.6150 mg/cu m
Odor detection in air= 1.2x10-1 ppm, purity= chemically pure.
Odor detection in air= 2.5x10-1 ppm, purity= chemically pure.

Appearance

Solid powder

Melting Point

187 to 189 °F (NTP, 1992)
86.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8U54U639VI

Related CAS

102250-99-7

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 23 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 20 of 23 companies with hazard statement code(s):;
H411 (95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

tricyclic hydrocarbons /such as dibenzofuran/ induce Cyp1a2 gene expression in B6C3F1 mice via an Ah receptor-independent pathway.

Vapor Pressure

0.00248 [mmHg]
Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/
0.00248 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Impurities

Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C)

Other CAS

132-64-9

Wikipedia

Dibenzofuran

Biological Half Life

22.39 Days

Use Classification

Hazardous Air Pollutants (HAPs)

Methods of Manufacturing

Dibenzofuran is present in coal tar at a level of about 1%. It is recovered from a wash oil fraction that boils between 275 and 290 °C (containing about 30% dibenzofuran). A redistillation step is largely successful in separating dibenzofuran from acenaphthene, which boils 7 °C lower. The technically pure compound is obtained through crystallization of the redistilled fraction.

General Manufacturing Information

Dibenzofuran: ACTIVE
Dibenzofuran can be synthesized by dehydrogenation of phenol at 450 °C; by oxidative dehydrogenation of phenol and cyclization of 2-cyclohexenylcyclohexanone; by cyclization of diphenyl ether in the presence of palladium(II) acetate; or by the pyrolysis of phthalic anhydride with furan. As sufficient quantities of dibenzofuran can be produced from coal tar, these syntheses are not industrially applied.

Analytic Laboratory Methods

Method: EPA-EAD 1625, Semivolatile Organic Compounds by Isotope Dilution GC/MS; Analyte: dibenzofuran; Matrix: water; Detection Level: 10 ug/l.
Method: EPA-OSW 8270D, Semivolatile Organic Compounds GC/MS; Analyte: dibenzofuran; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: 10 ug/l.
Method: DOE OM100R, Semivolatile Organic Compounds in Multimedia Samples by Capillary Column Ion Trap MS; Analyte: dibenzofuran; Matrix: solid waste matrices, soils and groundwater; Detection Level: 45 ug/l.
Method: 8275A, Semivolatile Organic Compounds (PAHs and PCBs) ... Thermal Extraction/Gas Chromatography/Mass Spectrometry; Analyte: dibenzofuran; Matrix: soils, sludges and solid wastes; Detection Level: 0.01-0.05 mg/kg.
Method: 8410, Gas Chromatography/Fourier Transform Infrared Spectrometry for Semivolatile Organic: Capillary Column; Analyte: dibenzofuran; Matrix: wastewater, soils and sediments, and solid wastes; Detection Level: 20 ug/l.

Storage Conditions

You should protect this material from exposure to light, and store it in a refrigerator.

Stability Shelf Life

This compound is sensitive to prolonged exposure to light.

Dates

Last modified: 08-15-2023

Formation of DF, PCDD/Fs and EPFRs from 1,2,3-trichlorobenzene over metal oxide/silica surface

Tong Chen, Chen Sun, Tianjiao Wang, Slawo Lomnicki, Mingxiu Zhan, Xiaodong Li, Shengyong Lu, Jianhua Yan
PMID: 32882539   DOI: 10.1016/j.wasman.2020.08.024

Abstract

The formation of dibenzofuran (DF), polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and environmentally persistent free radicals (EPFRs) from 1,2,3-trichlorobenzene (1,2,3-TrCBz) over metal oxide / silica surface were investigated using a tubular furnace. PCDD/Fs increased exponentially from 250 to 550 °C over copper oxide / silica surface and PCDD/Fs had the maximum growth from 400 to 450 °C. The ratio of PCDD / PCDF was much less than 1, especially when the temperature raised from 450 to 550 °C. Pentachlorianated dibenzo-p-furan (PeCDF) dominated among the homologues, which contributed 45-61% to the total PCDD/Fs. Two peaks of the yield of DF occurred at 400 °C and 500 °C respectively. Furthermore, the oxygen contents have different effects for PCDD and PCDF formation, and low oxygen could promote PCDD production, especially for tetrachlorinated dibenzo-p-dioxin (TCDD). More PCDF were formed on the oxygen rich condition, indicating that the oxygen promoted the chlorination of DF. Iron oxides are better than copper oxides to catalyze the formation of PCDD/Fs from 1,2,3-TrCBzs at 350 °C, especially for PCDF. The major EPFRs on the catalysts were formed with g values in the range of 2.0040 to 2.0049, which were phenoxy radicals and semiquinone occurred with higher g value of 2.0075 when the temperature increased to 550 °C, and more EPFRs were produced with the temperature increasing. The addition of iron oxides reduced the spins concentrations of oxygen-centered radicals but increase the spins concentrations of signals with lower g values. The different possible formation pathways of PCDD and PCDF from 1,2,3-TrCBz over metal oxide surface were also proposed.


Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas

Dan Wang, Haijun Zhang, Meihui Ren, Yun Fan, Yuan Gao, Zhenzhong Yang Lv, Ying Yu, Jiping Chen
PMID: 32454353   DOI: 10.1016/j.chemosphere.2020.127065

Abstract

Dibenzo-p-dioxin (DD) and dibenzofuran (DF) chlorination mediated by Cu and Fe chlorides can make a direct contribution to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in combustion flue gas. In this study, a kind of composite Cu and Fe chlorides and oxides (CuFe
O
Cl
) was prepared by impregnating oxides with HCl solution to imitate the coexistence status of Cu and Fe species in combustion flue gas. Composite CuFe
O
Cl
was active in promoting the electrophilic chlorination of DD/DF at 150-300 °C, with the highest activity at 200 °C. DD/DF chlorination could occur under inert atmosphere, and 5% O
atmosphere was most favorable for DD/DF chlorination. Electrophilic chlorination of DD/DF primarily favored at 2,3,7,8 positions. Hybridization of Cu and Fe chlorides and oxides not only decreased the starting temperature and activation energy of DD/DF chlorination, but also induced a synergistic effect for accelerating the chlorination of DD/DF. The measured activities of composite CuFe
O
Cl
for promoting the chlorination of DD/DF were near to those of composite Cu chloride and oxide (CuO
Cl
), whereas 2 orders of magnitude higher than those of composite Fe chloride and oxide (FeO
Cl
). Comparison of PCDD/F congener distribution patterns indicated that DD/DF chlorination should be a main source of Cl
DFs and Cl
DDs in combustion flue gases.


Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from

Chun-Hao Chang, Semon Wu, Kai-Cheng Hsu, Wei-Jan Huang, Jih-Jung Chen
PMID: 34299072   DOI: 10.3390/ijms22147448

Abstract

Five new compounds, eupatodibenzofuran A (
), eupatodibenzofuran B (
), 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one (
), eupatofortunone (
), and eupatodithiecine (
), have been isolated from the aerial part of
, together with 11 known compounds (

). Compounds
and
featured a new carbon skeleton with an unprecedented 1-(9-(4-methylphenyl)-6-methyldibe nzo[
,
]furan-2-yl)ethenone. Among the isolates, compound
exhibited potent inhibitory activity with IC
values of 5.95 ± 0.89 and 5.55 ± 0.23 μM, respectively, against A549 and MCF-7 cells. The colony-formation assay demonstrated that compound
(5 μM) obviously decreased A549 and MCF-7 cell proliferation, and Western blot test confirmed that compound
markedly induced apoptosis of A549 and MCF-7 cells through mitochondrial- and caspase-3-dependent pathways.


Chemotactic responses of the root-knot nematode Meloidogyne incognita to Streptomyces plicatus

Pinyi Wang, Yan Sun, Liangliang Yang, Yan Hu, Jiefang Li, Jinxing Wang, Fei Zhang, Yajun Liu
PMID: 31816058   DOI: 10.1093/femsle/fnz234

Abstract

Rhizosphere microorganisms play an important role in the interactions of many species in the rhizosphere, including soil nematodes. One hundred strains of rhizosphere actinomycetes were screened in vitro for their effects on the chemotactic behavior of the root-knot nematode, Meloidogyne incognita. Volatile compounds produced by the strain Streptomyces plicatus G demonstrated both strong attractant and repellent activities towards M. incognita. The compound dibenzofuran attracted M. incognita nematodes strongly, while compound benzothiazole repelled them. The chemotaxis of M. incognita was also tested under controlled conditions in pot experiments. Cultures of S. plicatus G and volatile dibenzofuran attracted M. incognita while volatile benzothiazole repelled them. The results showed that volatile compounds produced by rhizosphere actinomycetes could influence the chemotaxis of nematodes to a host. This study provides new information about the interrelationship between rhizosphere actinomycetes and nematodes that may be useful in preventing nematode parasitism of agricultural crops.


The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical

Xuan Li, Yixiang Gao, Chenpeng Zuo, Siyuan Zheng, Fei Xu, Yanhui Sun, Qingzhu Zhang
PMID: 31683506   DOI: 10.3390/ijms20215420

Abstract

Benzofuran (BF), benzothiophene (BT), indole (IN), dibenzofuran (DBF), dibenzothiophene (DBT), and carbazole (CA) are typical heterocyclic aromatic compounds (NSO-HETs), which can coexist with polycyclic aromatic hydrocarbons (PAHs) in combustion and pyrolysis conditions. In this work, quantum chemical calculations were carried out to investigate the formation of DBF, DBT, and CA from the reactions of BF, BT, and IN with a cyclopentadienyl radical (CPDyl) by using the hybrid density functional theory (DFT) at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level. The rate constants of crucial elementary steps were deduced over 600-1200 K, using canonical variational transition state theory with a small-curvature tunneling contribution (CVT/SCT). This paper showed that the production of DBF, DBT, and CA from the reactions of BF, BT, and IN with CPDyl involved six elementary steps: the addition reaction, ring closure, the first H shift, C-C cleavage, the second H shift, and elimination of CH
or H. The cleavage of the C-C bond was regarded as the rate-determining step for each pathway due to the extremely high barrier. The 1-methyl substituted products were more easily formed than the 4-methyl substituted products. The main products were DBF and 1-methyl-DBF, DBT and 1-methyl-DBT, and CA and 1-methyl-CA for reactions of BF, BT, and IN with CPDyl, respectively. The ranking of DBF, DBT, and CA formation potential was as follows: DBT and methyl-DBT formation > DBF and methyl-DBF formation > CA, and methyl-CA formation. Comparison with the reaction of naphthalene with CPDyl indicated that the reactions of CPDyl attacking a benzene ring and a furan/thiophene/pyrrole ring could be inferred to be comparable under high temperature conditions.


Separate Upper Pathway Ring Cleavage Dioxygenases Are Required for Growth of Sphingomonas wittichii Strain RW1 on Dibenzofuran and Dibenzo-

Thamer Y Mutter, Gerben J Zylstra
PMID: 33741618   DOI: 10.1128/AEM.02464-20

Abstract

RW1 is one of a few strains known to grow on the related compounds dibenzofuran (DBF) and dibenzo-
-dioxin (DXN) as the sole source of carbon. Previous work by others (B. Happe, L. D. Eltis, H. Poth, R. Hedderich, and K. N. Timmis, J Bacteriol 175:7313-7320, 1993, https://doi.org/10.1128/jb.175.22.7313-7320.1993) showed that purified DbfB had significant ring cleavage activity against the DBF metabolite trihydroxybiphenyl but little activity against the DXN metabolite trihydroxybiphenylether. We took a physiological approach to positively identify ring cleavage enzymes involved in the DBF and DXN pathways. Knockout of
on the RW1 megaplasmid pSWIT02 results in a strain that grows slowly on DBF but normally on DXN, confirming that DbfB is not involved in DXN degradation. Knockout of SWIT3046 on the RW1 chromosome results in a strain that grows normally on DBF but that does not grow on DXN, demonstrating that SWIT3046 is required for DXN degradation. A double-knockout strain does not grow on either DBF or DXN, demonstrating that these are the only ring cleavage enzymes involved in RW1 DBF and DXN degradation. The replacement of
by SWIT3046 results in a strain that grows normally (equal to the wild type) on both DBF and DXN, showing that promoter strength is important for SWIT3046 to take the place of DbfB in DBF degradation. Thus, both
and SWIT3046-encoded enzymes are involved in DBF degradation, but only the SWIT3046-encoded enzyme is involved in DXN degradation.
RW1 has been the subject of numerous investigations, because it is one of only a few strains known to grow on DXN as the sole carbon and energy source. However, while the genome has been sequenced and several DBF pathway enzymes have been purified, there has been very little research using physiological techniques to precisely identify the genes and enzymes involved in the RW1 DBF and DXN catabolic pathways. Using knockout and gene replacement mutagenesis, our work identifies separate upper pathway ring cleavage enzymes involved in the related catabolic pathways for DBF and DXN degradation. The identification of a new enzyme involved in DXN biodegradation explains why the pathway of DBF degradation on the RW1 megaplasmid pSWIT02 is inefficient for DXN degradation. In addition, our work demonstrates that both plasmid- and chromosomally encoded enzymes are necessary for DXN degradation, suggesting that the DXN pathway has only recently evolved.


A facile in vivo procedure to analyze metabolic pathways in intact lichens

Veronika Kuhn, Thomas Geisberger, Claudia Huber, Andreas Beck, Wolfgang Eisenreich
PMID: 31135955   DOI: 10.1111/nph.15968

Abstract

Lichen secondary metabolites show important biological activities as well as pharmaceutical and chemotaxonomic potential. In order to utilize such substances of interest, detailed knowledge of their biosynthetic pathways is essential.
CO
-pulse/chase experiments using intact thalli of the lichen Usnea dasopoga resulted in multiple
C-labeled isotopologs in amino acids, but not in the dibenzofuran derivative usnic acid - one of the best-studied lichen metabolites, with considerable and renewed interest for pharmaceutical and lifestyle applications. Spraying an aqueous solution of [U-
C
]glucose onto the thalli of U. dasopoga afforded a specific mixture of multiple
C-labeled isotopologs in usnic acid. One- and two-dimensional NMR analysis of the crude lichen extract corroborated the polyketide biosynthetic pathway via methylphloroacetophenone but not via phloroacetophenone. With usnic acid as an exemplar, we provide proof-of-principle experiments that can be used in general to study metabolic pathways and fluxes in intact lichens.


Characterization of a Dibenzofuran-degrading strain of Pseudomonas aeruginosa, FA-HZ1

Fawad Ali, Haiyang Hu, Weiwei Wang, Zikang Zhou, Syed Bilal Shah, Ping Xu, Hongzhi Tang
PMID: 30999203   DOI: 10.1016/j.envpol.2019.04.026

Abstract

Dibenzofuran (DBF) derivatives have caused serious environmental problems, especially those produced by paper pulp bleaching and incineration processes. Prominent for its resilient mutagenicity and toxicity, DBF poses a major challenge to human health. In the present study, a new strain of Pseudomonas aeruginosa, FA-HZ1, with high DBF-degrading activity was isolated and identified. The determined optimum conditions for cell growth of strain FA-HZ1 were a temperature of 30 °C, pH 5.0, rotation rate of 200 rpm and 0.1 mM DBF as a carbon source. The biochemical and physiological features as well as usage of different carbon sources by FA-HZ1 were studied. The new strain was positive for arginine double hydrolase, gelatinase and citric acid, while it was negative for urease and lysine decarboxylase. It could utilize citric acid as its sole carbon source, but was negative for indole and H
S production. Intermediates of DBF 1,2-dihydroxy-1,2-dihydrodibenzofuran, 1,2-dihydroxydibenzofuran, 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, 2,3-dihydroxybenzofuran, 2-oxo-2-(2'-hydrophenyl)lactic acid, and 2-hydroxy-2-(2'-hydroxyphenyl)acetic acid were detected and identified through liquid chromatography-mass analyses. FA-HZ1 metabolizes DBF by both the angular and lateral dioxygenation pathways. The genomic study identified 158 genes that were involved in the catabolism of aromatic compounds. To identify the key genes responsible for DBF degradation, a proteomic study was performed. A total of 1459 proteins were identified in strain FA-HZ1, of which 100 were up-regulated and 104 were down-regulated. A novel enzyme "HZ6359 dioxygenase", was amplified and expressed in pET-28a in E. coli BL21(DE3). The recombinant plasmid was successfully constructed, and was used for further experiments to verify its function. In addition, the strain FA-HZ1 can also degrade halogenated analogues such as 2, 8-dibromo dibenzofuran and 4-(4-bromophenyl) dibenzofuran. Undoubtedly, the isolation and characterization of new strain and the designed pathways is significant, as it could lead to the development of cost-effective and alternative remediation strategies. The degradation pathway of DBF by P. aeruginosa FA-HZ1 is a promising tool of biotechnological and environmental significance.


Base-Mediated Meerwein-Ponndorf-Verley Reduction of Aromatic and Heterocyclic Ketones

Timothy B Boit, Milauni M Mehta, Neil K Garg
PMID: 31329452   DOI: 10.1021/acs.orglett.9b02342

Abstract

An experimental protocol to achieve the Meerwein-Ponndorf-Verley (MPV) reduction of ketones under mildly basic conditions is reported. The transformation is tolerant of a range of ketone substrates, including
- and
-containing heterocycles, is scalable, and shows potential to be used as a platform to access enantioenriched products. These studies provide a general method for achieving the reduction of ketones under mildly basic conditions and offer an alternative protocol to more well-known Al-based MPV reduction conditions.


C₁₈H₁₇NO₆ Inhibits Invasion and Migration of Human MNNG Osteosarcoma Cells via the PI3K/AKT Signaling Pathway

Qianqian Qu, Zhongshun He, Yulei Jiang, Di Lu, Xiaolin Long, Yu Ding, Biao Xu, Xiaoqiong He
PMID: 31589596   DOI: 10.12659/MSM.918431

Abstract

BACKGROUND Osteosarcoma (OS) is a highly aggressive, metastatic bone tumor with a poor prognosis, and occurs more commonly in children and adolescents. Therefore, new drugs and treatments are urgently needed. In this study, we investigated the effect and potential mechanisms of C₁₈H₁₇NO₆ on osteosarcoma cells. MATERIAL AND METHODS Human MNNG osteosarcoma cells were treated with different concentrations of C₁₈H₁₇NO₆. The proliferation of the MNNG cells was examined via CCK-8 assay. Cell migration and invasion were tested via wound-healing assay and Transwell migration and invasion assays. ELISA was used to detect MMP-2, MMP-9, and VEGF secretion. Finally, Western blotting and qRT-PCR were used to detect protein and mRNA expressions, respectively. RESULTS C₁₈H₁₇NO₆ inhibited MNNG proliferation in a dose- and time-dependent manner and inhibited MMP-2, MMP-9, and VEGF secretion. C₁₈H₁₇NO₆ treatment significantly downregulated N-cadherin and Vimentin expression levels and upregulated E-cadherin expression levels in vitro and in vivo. C₁₈H₁₇NO₆ inhibited tumor growth in a MNNG xenograft. We also found that C₁₈H₁₇NO₆ can significantly reduce the phosphorylation of the PI3K/AKT signaling pathway in vivo and in vitro. However, 740Y-P (a PI3K agonist) had the opposite effect on proliferation, migration and invasion of MNNG cells treated with C₁₈H₁₇NO₆. LY294002 (a PI3K inhibitor) downregulated p-PI3K and p-AKT could mimic the inhibitory effect of C₁₈H₁₇NO₆. CONCLUSIONS Our results suggest that C₁₈H₁₇NO₆ can inhibit human MNNG osteosarcoma cell invasion and migration via the PI3K/AKT signaling pathway both in vivo and in vitro. C₁₈H₁₇NO₆ may be a highly effective and low-toxicity natural drug for the prevention or treatment of OS.


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